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Introduction

CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium salt is a potent, competitive antagonist
of a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two
types of ionotropic glutamate receptors that mediate the majority of fast excitatory
neurotransmission in the central nervous system (CNS).[1][2][3] Due to its water solubility, the
disodium salt of CNQX is particularly well-suited for in vivo experimental applications.[1][4]
These notes provide an overview of the in vivo applications of CNQX disodium salt, focusing
on its use in models of neuroprotection, seizure activity, and fear conditioning. Detailed
protocols for key experiments are provided to facilitate experimental design and execution.

CNQX also exhibits antagonist activity at the glycine modulatory site of the N-methyl-D-
aspartate (NMDA) receptor, albeit at higher concentrations. This broader activity profile should
be considered when interpreting experimental results. The primary utility of CNQX in vivo
stems from its ability to block AMPA and kainate receptor-mediated excitotoxicity and synaptic
transmission, making it a valuable tool for investigating the roles of these receptors in various
physiological and pathological processes.

Mechanism of Action

CNQX competitively inhibits the binding of glutamate to AMPA and kainate receptors, thereby
preventing the opening of their associated ion channels and the subsequent influx of sodium
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and calcium ions. This action effectively dampens excitatory postsynaptic potentials. The
excitotoxicity cascade, a key contributor to neuronal damage in conditions like ischemia and
epilepsy, is heavily mediated by the overactivation of these receptors. By blocking them, CNQX
can exert significant neuroprotective effects.

Data Presentation

Receptor Subtype IC50 (uM) Description
High-affinity competitive
AMPA Receptor 0.3 )
antagonist.
Kainate Receptor 15 Competitive antagonist.

Lower affinity antagonist at the

NMDA Receptor (Glycine Site) 25 ] o
glycine co-agonist site.

Table 2: In Vivo Administration of CNQX Disodium Salt
and Related Compounds in Rodent Models
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Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Mechanism of CNQX antagonism at AMPA/Kainate receptors.

ion in a Focal Cerebral Ischemia Model

> Induce Focal Cerebral Ischemia Administer CNQX Disodium Salt or Vehicle Monitor Animal Assess Outcome
(e.g., permanent MCAQ in rat) (e.g., 30 mg/kg IP immediately and 1 hr post-MCAO) (e.g., for 24 hours) (e.g., measure infarct volume via TTC staining)
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Caption: Workflow for assessing the neuroprotective effects of CNQX.

CNQX Disodium Salt

High Affinity Moderate Affinity
Antagonist Antagonist

Low Affinity
Antagonist

Glutamaie Receptor Subtypes

AMPA Receptor Kainate Receptor NMDA Receptor (Glycine Site)
(IC50 = 0.3 uM) (IC50 = 1.5 pM) (IC50 = 25 puM)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Extended therapeutic time window after focal cerebral ischemia by non-competitive
inhibition of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

e 2. Glutamate AMPA receptor antagonist treatment for ischaemic stroke - PubMed
[pubmed.ncbi.nim.nih.gov]

* 3. AMPA Receptor Antagonist Perampanel Ameliorates Post-Stroke Functional and Cognitive
Impairments - PubMed [pubmed.ncbi.nlm.nih.gov]

¢ 4. researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [Application Notes and Protocols: In Vivo Use of CNQX
Disodium Salt]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b7803732#in-vivo-application-of-cngx-disodium-salt]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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